methyl 5-phenyl-2-{[4-(1H-tetraazol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-phenyl-2-{[4-(1H-tetraazol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-phenyl-2-{[4-(1H-tetraazol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles, which can then be further modified
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-phenyl-2-{[4-(1H-tetraazol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the tetraazolyl butanoyl moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Methyl 5-phenyl-2-{[4-(1H-tetraazol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of methyl 5-phenyl-2-{[4-(1H-tetraazol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring and the tetraazolyl butanoyl moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl-1H-1,2,4-triazole-3-carboxylate: Another heterocyclic compound with similar structural features.
5-Methyl-3-phenyl-1,2,4-oxadiazole: Shares the phenyl group and heterocyclic ring structure.
Uniqueness
Methyl 5-phenyl-2-{[4-(1H-tetraazol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate is unique due to the combination of the thiazole ring with the tetraazolyl butanoyl moiety, which imparts specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C16H16N6O3S |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
methyl 5-phenyl-2-[4-(tetrazol-1-yl)butanoylamino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H16N6O3S/c1-25-15(24)13-14(11-6-3-2-4-7-11)26-16(19-13)18-12(23)8-5-9-22-10-17-20-21-22/h2-4,6-7,10H,5,8-9H2,1H3,(H,18,19,23) |
InChI Key |
MXVREEYWTXJFHF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)CCCN2C=NN=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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